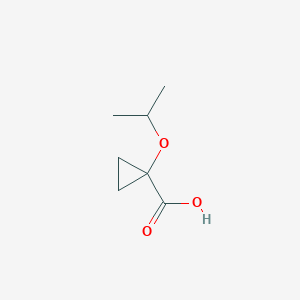
1-Isopropoxycyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID is an organic compound characterized by a cyclopropane ring substituted with an isopropoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID can be synthesized through several methodsThe reaction typically requires the use of sodium hydroxide and γ-chlorobutyronitrile, followed by hydrolysis and acidification steps .
Industrial Production Methods: Industrial production of 1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopropane derivatives
Scientific Research Applications
1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-ISOPROPOXYCYCLOPROPANE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the isopropoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Cyclopropanecarboxylic Acid: Lacks the isopropoxy group, making it less lipophilic.
1-Aminocyclopropane-1-Carboxylic Acid: Contains an amino group instead of an isopropoxy group, leading to different reactivity and applications.
Cyclopropyl Cyanide: Precursor in the synthesis of cyclopropane derivatives.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-propan-2-yloxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-5(2)10-7(3-4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
AMHXPIRUPFULRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















